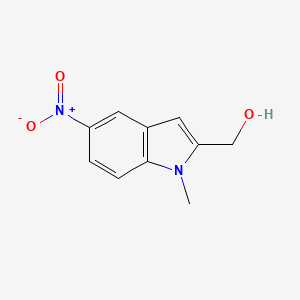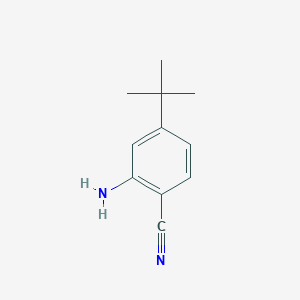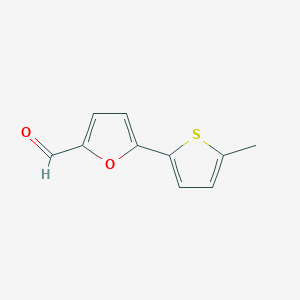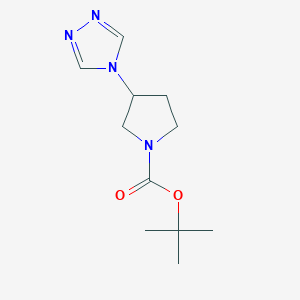![molecular formula C10H8BrClN6O B13877241 4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound that features a unique combination of imidazole, pyridine, and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the imidazole ring followed by the introduction of the pyridine and oxadiazole moieties. Key steps often involve:
Cyclization Reactions: Formation of the imidazole ring through cyclization of amido-nitriles under mild conditions.
Halogenation: Introduction of bromine and chlorine atoms using halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Oxadiazole Formation: Construction of the oxadiazole ring via cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and oxadiazole rings.
Cyclization Reactions: Formation of additional heterocyclic rings through cyclization reactions involving the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
科学的研究の応用
4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: Utilized as a probe to study biological processes and molecular interactions.
Materials Science: Employed in the design of novel materials with specific electronic and optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism of action of 4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of gene expression .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Pyridine Derivatives: Compounds with the pyridine ring, including nicotine and pyridoxine.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring, such as furazolidone and oxadiazolone.
Uniqueness
4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
特性
分子式 |
C10H8BrClN6O |
|---|---|
分子量 |
343.57 g/mol |
IUPAC名 |
4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H8BrClN6O/c1-2-18-4-3-5(11)14-8(12)6(4)15-10(18)7-9(13)17-19-16-7/h3H,2H2,1H3,(H2,13,17) |
InChIキー |
RCXFRPVYBOANFV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC(=NC(=C2N=C1C3=NON=C3N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
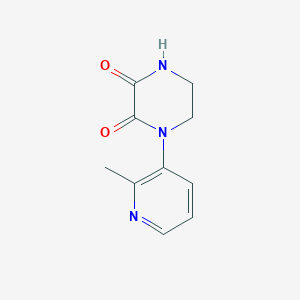

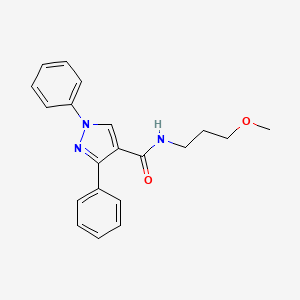

![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
